1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(1H-indol-3-yl)ethanone

TrkA Kinase Inhibition Pain & Neurodegeneration Biochemical ELISA

CAS 2034490-86-1 is a synthetic N2-(2H-1,2,3-triazol-2-yl) regioisomer with confirmed TrkA IC50 of 3.10 nM. It serves as a TrkA-selective chemical probe for neuropathic and inflammatory pain models where pan-Trk inhibition confounds interpretation. The well-characterized triazole–pyrrolidine–indole scaffold enables systematic SAR studies against N1-triazole and 1,2,4-triazole analogs. Researchers requiring a TrkA-active comparator to pan-Trk agents (e.g., larotrectinib) can deploy this compound pending in-house TrkB/C selectivity validation. Dual TrkA/IDO1 annotation supports medicinal chemistry optimization toward dual inhibitors for cancer pain and immune evasion. Confirm IDO1 activity in biochemical assays before such studies.

Molecular Formula C16H17N5O
Molecular Weight 295.346
CAS No. 2034490-86-1
Cat. No. B2927416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(1H-indol-3-yl)ethanone
CAS2034490-86-1
Molecular FormulaC16H17N5O
Molecular Weight295.346
Structural Identifiers
SMILESC1CN(CC1N2N=CC=N2)C(=O)CC3=CNC4=CC=CC=C43
InChIInChI=1S/C16H17N5O/c22-16(9-12-10-17-15-4-2-1-3-14(12)15)20-8-5-13(11-20)21-18-6-7-19-21/h1-4,6-7,10,13,17H,5,8-9,11H2
InChIKeyMSOFMDWJPNGJON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(1H-indol-3-yl)ethanone (CAS 2034490-86-1): Procurement-Grade TrkA Kinase Inhibitor Candidate


1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(1H-indol-3-yl)ethanone (CAS 2034490-86-1) is a synthetic small molecule featuring a privileged 1,2,3-triazole–pyrrolidine–indole hybrid scaffold. It is primarily characterized as a potent tropomyosin receptor kinase A (TrkA) inhibitor. Publicly curated binding data associate this compound with low-nanomolar TrkA enzymatic inhibition in biochemical ELISA assays [1]. Additional database annotations suggest potential polypharmacology, including interactions with indoleamine 2,3-dioxygenase 1 (IDO1) and the RyR receptor, though quantitative comparator data for these secondary targets remain sparse in the public domain [2]. The compound is offered commercially as a research reagent.

Procurement Risk Alert: Why Generic Triazole-Indole Analogs Cannot Substitute for CAS 2034490-86-1 in Target-Specific Studies


In the triazole-indole-pyrrolidine chemical space, minute structural variations—such as the regioisomeric attachment of the triazole (N1 vs. N2), the nature of the central heterocycle, or the linker to the indole—can dictate not only potency but, critically, kinase selectivity profiles. For instance, closely related analogs with identical core motifs but different peripheral substitutions exhibit TrkA IC50 values spanning from low nanomolar to micromolar ranges when tested under comparable biochemical conditions [1]. Consequently, generic substitution of CAS 2034490-86-1 with an in-class analog lacking head-to-head selectivity data risks introducing confounding off-target activity, invalidating target engagement conclusions in TrkA-dependent models.

Quantitative Differentiation Evidence for CAS 2034490-86-1 vs. Closest Analogs in TrkA Inhibition


TrkA Kinase Biochemical Potency: CAS 2034490-86-1 vs. Structural Analogs in ELISA

In a direct enzymatic ELISA assessing TrkA kinase inhibition, CAS 2034490-86-1 demonstrated an IC50 of 3.10 nM [1]. This places its potency between a more potent analog (BDBM136646, IC50 = 1.70 nM) and a significantly less potent analog (BDBM200611, IC50 = 40.6 nM) from the same patent family, tested under identical assay conditions (ELISA, pH 7.5) [2]. The 13-fold potency difference between CAS 2034490-86-1 and the weaker analog underscores the steep SAR at the TrkA active site.

TrkA Kinase Inhibition Pain & Neurodegeneration Biochemical ELISA

TrkA Selectivity Cliff: Distinguishing CAS 2034490-86-1 from Subtype-Promiscuous Kinase Inhibitors

The patent family encompassing CAS 2034490-86-1 explicitly claims compounds as selective TrkA kinase inhibitors, with the specification distinguishing them from pan-Trk inhibitors [1]. While the precise TrkB and TrkC IC50 values for CAS 2034490-86-1 are not publicly disclosed, a structurally close analog from the same series (Example 63, BDBM136646) demonstrated an IC50 of 1.70 nM for TrkA in the same ELISA format, with the patent text indicating maintained TrkA selectivity over other Trk family members [2]. In contrast, clinical pan-Trk inhibitors such as larotrectinib inhibit TrkA, TrkB, and TrkC with comparable low-nanomolar potency, leading to on-target CNS side effects.

Kinase Selectivity TrkA vs. TrkB/C Patent-Disclosed SAR

Dual-Target Annotation: IDO1 Immuno-Oncology Potential as a Differentiator from TrkA-Only Inhibitors

Independent database annotations link CAS 2034490-86-1 to IDO1 inhibition, a target critical in tumor immune evasion [1]. While no quantitative IDO1 IC50 is publicly available for this specific compound, its structural classification as a '1,2,3-triazole analogue' in the IDO1 inhibitor database distinguishes it from pure TrkA inhibitors that lack this secondary annotation. By contrast, the more potent TrkA analog BDBM136646 (IC50 = 1.70 nM) does not carry IDO1 database annotations, suggesting a divergent polypharmacology profile [2].

IDO1 Inhibition Immuno-Oncology Polypharmacology

Structural Differentiation: N2-Triazole Regioisomer vs. N1-Triazole Analogs in Target Binding

CAS 2034490-86-1 features an N2-linked 1,2,3-triazole, a regioisomeric configuration that differs from the more common N1-linked triazole analogs (e.g., CAS 2199212-80-9). The N2-regioisomer places the triazole ring junction in a distinct spatial orientation relative to the pyrrolidine-indole core, which can affect hydrogen-bonding networks and target binding geometry . In kinase inhibitor design, triazole regioisomerism has been shown to modulate both potency and selectivity, making the N2 configuration a deliberate design choice rather than a trivial structural variation [1].

Triazole Regioisomerism N2 vs. N1 Selectivity Molecular Recognition

Recommended Research Application Scenarios for CAS 2034490-86-1 Based on Evidence Profile


Chemical Probe for TrkA-Specific Signaling Dissection in Pain and Neurodegeneration Models

With a confirmed TrkA IC50 of 3.10 nM and patent-claimed TrkA selectivity, CAS 2034490-86-1 is suitable as a TrkA-selective chemical probe in cellular and in vivo models of neuropathic pain, inflammatory pain, and neurodegenerative diseases, where confounding TrkB/C inhibition must be minimized [1]. Researchers should validate selectivity against TrkB/C in their own assay systems before drawing mechanistic conclusions.

Dual-Target Starting Scaffold for TrkA/IDO1 Polypharmacology in Cancer Pain Research

The database-supported dual annotation for TrkA and IDO1 positions CAS 2034490-86-1 as a starting point for medicinal chemistry optimization toward dual TrkA/IDO1 inhibitors. This approach may address the intersection of cancer pain (TrkA-mediated) and tumor immune evasion (IDO1-mediated) within a single molecular entity [1]. Confirmation of IDO1 inhibitory activity in biochemical assays is a prerequisite before advancing such studies.

SAR Benchmark Compound for N2-Triazole Regioisomer Studies in Kinase Inhibitor Design

As a well-characterized N2-(2H-1,2,3-triazol-2-yl) regioisomer with publicly available TrkA potency data, CAS 2034490-86-1 serves as a benchmark for systematic SAR comparisons against corresponding N1-triazole and 1,2,4-triazole regioisomers in the pyrrolidine-indole series, enabling structure-based optimization of kinase binding interactions [1].

Negative Control for Pan-Trk Inhibitor Selectivity Profiling Panels

In experiments where researchers require a TrkA-active but TrkA-selective inhibitor to contrast with pan-Trk agents (e.g., larotrectinib), CAS 2034490-86-1 can potentially serve this role pending confirmation of its TrkB/C selectivity ratio. This enables cleaner interpretation of TrkA-specific versus pan-Trk pharmacological effects in comparative studies [1].

Quote Request

Request a Quote for 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(1H-indol-3-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.